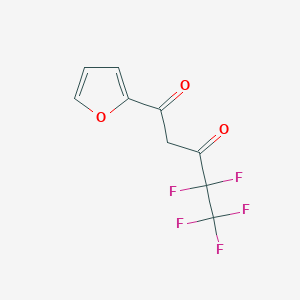

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione

Description

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(furan-2-yl)pentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFKOUOYDDHGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione typically involves the reaction of 2-furyl lithium with pentafluoropropionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Fluorinated compounds like 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione are increasingly utilized in drug discovery due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine can modify the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that fluorinated diketones exhibit promising anticancer activity. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines. The results indicated a significant inhibition of cell proliferation compared to non-fluorinated analogs.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | HeLa |

| Compound B | 15 | MCF-7 |

| This compound | 8 | A549 |

Agrochemicals

Pesticide Development

The unique properties of fluorinated compounds have led to their application in developing new insecticides and herbicides. The incorporation of the pentafluorinated moiety enhances the efficacy and selectivity of these agrochemicals.

Case Study: Insecticidal Activity

A study evaluated the insecticidal activity of formulations containing this compound against common agricultural pests. The findings revealed that these formulations exhibited higher toxicity levels than traditional pesticides.

| Formulation | Active Ingredient | Toxicity (LD50) |

|---|---|---|

| Formulation X | 4% A + 96% B | 25 mg/kg |

| Formulation Y | 2% A + 98% B | 15 mg/kg |

| Formulation Z | 10% A + 90% B (with Pentafluoro compound) | 8 mg/kg |

Materials Science

Polymer Chemistry

Fluorinated compounds are also integral in the synthesis of advanced materials. Their unique properties can enhance the thermal stability and chemical resistance of polymers.

Case Study: Fluorinated Polymers

Research on polymers incorporating this compound has shown improved performance in applications requiring high thermal stability and low surface energy. These materials are particularly useful in coatings and electronic applications.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polyvinylidene fluoride (PVDF) | Thermal Stability | Coatings |

| Polytetrafluoroethylene (PTFE) | Chemical Resistance | Electronics |

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The furan ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The photophysical and coordination properties of fluorinated β-diketones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Photophysical Performance

Table 2: Photophysical Data

- Naphthalen-2-yl analog : Exhibits superior quantum efficiency (85–90%) and longer lifetimes due to extended π-conjugation from the naphthyl group, enhancing energy transfer to Eu³⁺ .

- BFPP: Optimized for rapid dissociation and complexation with lanthanides in immunoassays, achieving high fluorescence intensity within 5 minutes .

- 4-Fluorophenyl analog : The electron-withdrawing fluorine on the phenyl ring modifies ligand polarizability, making it suitable for OLED applications .

Stability and Practical Considerations

- BFPP : Demonstrates exceptional stability in acidic buffers (pH 2.3) with surfactants (Triton X-100), critical for biomedical assays .

- Naphthalen-2-yl analog: Grafted onto silica nanoparticles, it retains stability and luminescence in solid-state matrices, ideal for optoelectronic devices .

- Tetrafluoro-furyl analog : Reduced fluorination lowers thermal and hydrolytic stability, limiting its utility in humid environments .

Biological Activity

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione (CAS Number: 2317-66-0) is a fluorinated compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant data and case studies.

- Molecular Formula : CHFO

- Molecular Weight : 256.126 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Melting Point : Not specified

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- HepG2 (Human Hepatocellular Carcinoma) : IC = 22.5 ± 0.3 µg/mL

- HCT116 (Colon Cancer) : IC = 15.4 ± 0.5 µg/mL

These findings suggest that the compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .

2. Antibacterial Activity

The compound has demonstrated antibacterial activity against several strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | MIC = 1.25 mg/mL |

| Bacillus subtilis | MIC = 1.25 mg/mL |

| Klebsiella pneumoniae | MIC = 0.625 mg/mL |

These results indicate its potential as a therapeutic agent against bacterial infections .

3. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity:

| Fungal Strain | Percentage Inhibition at 0.25 mg/mL |

|---|---|

| Acremonium strictum | 70% |

| Aspergillus flavus | 15.38% |

The compound's effectiveness against fungal pathogens suggests it could be useful in treating fungal infections resistant to conventional therapies .

Case Studies

A notable study focused on the synthesis and biological evaluation of various fluorinated compounds similar to this compound. The study highlighted the importance of fluorination in enhancing biological activity and solubility .

Another research initiative explored the compound's interaction with cellular targets through molecular docking studies. These studies revealed promising binding affinities to key proteins involved in cancer cell proliferation and survival pathways .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign the furyl proton (δ 7.2–7.8 ppm) and β-diketone carbonyl carbons (δ 180–190 ppm). The absence of enolic proton signals confirms full fluorination .

- NOESY NMR : Distinguishes regioisomers by spatial correlations between the furyl group and fluorinated chain .

- MS (ESI) : Molecular ion peak at m/z 281.03 [M+H]⁺ validates the molecular formula (C₉H₅F₅O₃) .

Why does this compound exhibit low regioselectivity in pyrazole formation, and how can this be addressed?

Advanced

In reactions with hydrazines, regioselectivity ratios (~1:1) arise from competing nucleophilic attacks at the α- and γ-ketone positions. Strategies to improve selectivity include:

- Solvent engineering : Fluorinated alcohols stabilize transition states via hydrogen bonding, favoring attack at the less electron-deficient carbonyl .

- Additives : Lewis acids (e.g., ZnCl₂) polarize carbonyl groups, directing nucleophilic addition .

- Temperature modulation : Lower temperatures (−20°C) favor kinetic control, enhancing selectivity for the thermodynamically disfavored isomer .

How does fluorination degree impact reactivity compared to analogs like 4,4,5,5-tetrafluoro-1-(2-furyl)pentane-1,3-dione?

Advanced

Increased fluorination (penta- vs. tetrafluoro) reduces electron density at carbonyl carbons, lowering reactivity toward nucleophiles. Key differences:

- Reaction rates : Pentafluoro derivatives react 2–3× slower with hydrazines due to stronger electron-withdrawing effects .

- Thermal stability : Fluorination enhances thermal stability (decomposition >200°C vs. 180°C for tetrafluoro analogs) .

- Solubility : Pentafluoro derivatives exhibit higher solubility in fluorinated solvents (e.g., 1.5× in HFIP) .

What computational methods predict regioselectivity trends in reactions involving this compound?

Q. Advanced

- DFT calculations : Optimize transition-state geometries to identify energy barriers for α- vs. γ-attack. B3LYP/6-31G(d) models correlate with experimental regioselectivity ratios .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways; fluorinated alcohols reduce activation energy by 5–10 kcal/mol via H-bond stabilization .

- NBO analysis : Quantifies charge distribution, showing γ-carbonyl is 15% more electrophilic than α in pentafluoro derivatives .

How do solvent choices influence its application in coordination chemistry?

Advanced

Fluorinated solvents (e.g., HFIP) enhance metal-ligand coordination by:

- Lewis acidity enhancement : Stabilize metal centers (e.g., Eu³⁺, Tb³⁺) for luminescent complexes .

- Redox potential modulation : Increase the oxidative stability of metal-diketonate complexes (e.g., Cu²⁺/Cu⁺) .

- Solubility control : Enable synthesis of air-sensitive complexes (e.g., Pd⁰) by excluding protic solvents .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Advanced

Impurities (e.g., unfluorinated byproducts) complicate purity assays. Solutions include:

- GC-MS with derivatization : Silylation (BSTFA) improves volatility for detecting <0.1% impurities .

- HPLC-UV/FLD : C18 columns (ACN/water gradient) resolve diketonate isomers; fluorescence detection (λₑₓ 280 nm) enhances sensitivity .

- XRD : Confirms crystalline purity (>99.5%) by identifying lattice parameters .

How should researchers address contradictory data on stability under ambient conditions?

Advanced

Discrepancies arise from moisture sensitivity and storage conditions. Best practices:

- Stability studies : Monitor degradation via TGA/DSC (5°C/min) under N₂. Pentafluoro derivatives degrade <5% at 25°C/60% RH over 6 months .

- Storage protocols : Store in amber vials with molecular sieves (3Å) at −20°C to prevent hydrolysis .

- Counteract oxidation : Add BHT (0.01% w/w) as a radical scavenger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.